5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide Glipizide is an oral antidiabetic drug that belongs to the class of second-generation sulfonylureas. It is used in the treatment of type 2 diabetes mellitus. It exerts its action by lowering the blood glucose levels via stimulation of insulin release from the β-cells of the pancreas. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Brand Name: Vulcanchem
CAS No.: 33288-71-0
VCID: VC20767318
InChI: InChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21)
SMILES: CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37 g/mol

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

CAS No.: 33288-71-0

Cat. No.: VC20767318

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide - 33288-71-0

CAS No. 33288-71-0
Molecular Formula C14H16N4O3S
Molecular Weight 320.37 g/mol
IUPAC Name 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21)
Standard InChI Key IMEZLHZLIANIAS-UHFFFAOYSA-N
SMILES CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Chemical Structure and Identity

Molecular Composition and Properties

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide is an organic compound with the molecular formula C₁₄H₁₆N₄O₃S and a molecular weight of 320.37 g/mol . The compound features a pyrazine ring with a methyl substituent at position 5 and a carboxamide group at position 2, which connects via an ethyl linker to a phenyl ring bearing a sulfamoyl group . This structural arrangement contributes to its chemical properties and pharmaceutical significance.

The compound is characterized by a complex structure that combines heterocyclic and aromatic elements with polar functional groups. The pyrazine ring provides aromatic character and potential for hydrogen bonding through its nitrogen atoms, while the sulfamoyl group contributes to the compound's polarity and potential for additional hydrogen bonding interactions. These structural features influence its physical properties, solubility, and biochemical interactions.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₄O₃S
Molecular Weight320.37 g/mol
Physical StateSolid (inferred)
Creation Date in PubChemOctober 25, 2006
Last Modified DateMarch 1, 2025

Nomenclature and Identification

Standard Identifiers

Identifier SystemValueSource
PubChem CID9883549
CAS Registry Number33288-71-0
InChIInChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21)
InChIKeyIMEZLHZLIANIAS-UHFFFAOYSA-N
SMILESCC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
European Community (EC) Number924-293-8

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts. These synonyms are important for comprehensive literature searches and appropriate identification in various research and industrial settings.

Table 3: Alternative Nomenclature

SynonymSource
5-Methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide
2-[4-Aminosulfonyl-phenyl]-ethyl-5-methylpyrazinecarboxamide
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
Pyrazinecarboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methyl-
Glipizide Imp. A (EP)
Glipizide USP Related Compound A
Glipizide Impurity A
5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide

Relationship to Glipizide

Role in Glipizide Synthesis

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide serves as a crucial intermediate in the synthesis of Glipizide, a second-generation sulfonylurea antidiabetic medication . Glipizide, chemically known as N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-pyrazine-2-carboxamide, incorporates the structure of the title compound with additional functional groups . The synthesis pathway utilizes this intermediate as a foundational building block, upon which the cyclohexylcarbamoyl group is attached to complete the Glipizide molecule.

The relationship between this intermediate and Glipizide was first documented in US patent 3669966, assigned to Carlo Erba S.p.A., which disclosed various synthetic routes for Glipizide preparation . This historical connection underscores the compound's significance in pharmaceutical development and its enduring relevance in medicinal chemistry.

Synthesis Methods

Patented Single-Pot Process

A significant advancement in the synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide was documented in a patent application that describes a single-pot process specifically designed for Glipizide synthesis . This innovation represents an improvement over traditional multi-step procedures, potentially offering enhanced efficiency, reduced solvent usage, and improved yield in industrial production settings.

The patent outlines a process starting from 5-methyl-pyrazine-2-carboxylic acid, which undergoes reaction with appropriate reagents to form the carboxamide linkage with the 4-sulfamoylphenylethyl moiety . The single-pot methodology reduces the need for isolation and purification of intermediates, streamlining the synthetic pathway and potentially reducing production costs.

Synthetic Challenges and Considerations

The synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide presents several challenges due to its structural complexity. The formation of the carboxamide bond requires careful control of reaction conditions to ensure selectivity and high yield. Additionally, the presence of the sulfamoyl group necessitates consideration of potential side reactions and protection strategies during synthesis.

Research in this area continues to focus on developing more efficient and environmentally friendly synthetic routes, with emphasis on green chemistry principles such as atom economy, energy efficiency, and reduced waste generation. These ongoing efforts reflect the compound's continued importance in pharmaceutical manufacturing and the broader field of synthetic organic chemistry.

Related Compounds

Sodium Salt Derivative

A closely related compound to 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide is its sodium salt form, known as Sodium 5-methyl-N-(2-(4-sulphamoylphenyl)ethyl)pyrazinecarboxamidate . This derivative maintains the core structure of the parent compound but exhibits different physicochemical properties due to the ionization of the molecule.

Table 4: Comparison of Parent Compound and Sodium Salt

Property5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamideSodium 5-methyl-N-(2-(4-sulphamoylphenyl)ethyl)pyrazinecarboxamidateSource
Molecular Weight320.37 g/mol685.7 g/mol
PubChem CID9883549162420564
CAS Registry Number33288-71-084522-34-9
EINECS Number924-293-8283-029-3

Structural Analogs

According to PubChem, there are several structurally related compounds associated with 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide . The database identifies compounds with the same parent structure (exact count: 4) and mixtures, components, and neutralized forms (count: 8) . These structural relationships provide valuable insights for researchers investigating structure-activity relationships or developing novel derivatives with potentially enhanced properties.

Analytical Characterization

Spectroscopic Data

Mass spectrometry data, specifically GC-MS, is available for 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide in the PubChem database . This spectral information, contributed by H.H. Maurer, M. Meyer, K. Pfleger, and A.A. Weber from the University of Saarland in Germany, serves as a reference for analytical chemists seeking to identify or confirm the compound's presence in various matrices .

The availability of such spectroscopic data is essential for analytical method development, structural elucidation, and quality control processes in pharmaceutical settings. Characteristic mass fragmentation patterns provide a unique fingerprint for the compound, facilitating its identification even in complex mixtures or at low concentrations.

Research and Pharmaceutical Applications

Quality Control in Pharmaceutical Manufacturing

The primary application of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide in current research contexts is in pharmaceutical quality control. As an identified impurity in Glipizide formulations, its presence must be monitored and limited according to regulatory guidelines to ensure drug safety and efficacy. This necessitates the development and validation of sensitive analytical methods capable of detecting the compound at trace levels.

The compound's designation as a USP Related Compound A indicates its inclusion in official monographs and reference standards used by pharmaceutical manufacturers and regulatory authorities . This standardization ensures consistency in quality assessment across different manufacturing facilities and geographical regions.

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